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Compound of Interest

Compound Name: 1-(2-Chlorophenyl)imidazole

Cat. No.: B1585294 Get Quote

An In-depth Technical Guide to 1-(2-Chlorophenyl)imidazole

Introduction: A Core Heterocycle in Modern
Chemistry
1-(2-Chlorophenyl)imidazole, with CAS Registry Number 51581-50-1, is a substituted

aromatic heterocyclic compound that has garnered interest within the scientific community. It

belongs to the imidazole family, a class of five-membered diazole heterocycles integral to

numerous biological processes and synthetic applications. The imidazole ring system is a

fundamental building block in nature, most notably found in the amino acid histidine and the

hormone histamine, where it plays a crucial role in enzymatic catalysis and cell signaling.[1]

The structure of 1-(2-Chlorophenyl)imidazole is characterized by an imidazole ring linked at

the N1 position to a phenyl ring, which is substituted with a chlorine atom at the ortho (position

2) position.[2] This specific substitution pattern—the presence and location of the chlorine atom

—significantly influences the molecule's electronic properties, steric hindrance, lipophilicity, and

ultimately, its chemical reactivity and biological activity.[2] This guide provides a comprehensive

overview of the physical, chemical, and spectroscopic properties of 1-(2-
Chlorophenyl)imidazole, offering insights into its synthesis, analysis, and potential

applications for professionals in research and drug development.
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The fundamental physical and chemical characteristics of a compound are critical for its

handling, formulation, and application. The properties of 1-(2-Chlorophenyl)imidazole are

summarized below, reflecting its aromatic and heterocyclic nature.

Property Value Source(s)

CAS Number 51581-50-1 [2][3][4]

Molecular Formula C₉H₇ClN₂ [2][3][4]

Molecular Weight 178.62 g/mol [2][3][4]

Appearance Liquid [2]

Boiling Point 108 °C / 1 torr [4]

Density 1.25 g/cm³ [4]

Refractive Index (n²⁰/D) 1.5900 [4]

Solubility
Moderate solubility in organic

solvents; limited in water.
[2]

Causality and Insights:

Molecular Structure and State: The compound's molecular weight and structure contribute to

its liquid state at room temperature, with a relatively high boiling point indicative of significant

intermolecular forces (dipole-dipole interactions).

Solubility Profile: The presence of the hydrophobic chlorophenyl ring dominates the

molecule's character, leading to limited aqueous solubility.[2] However, the nitrogen atoms in

the imidazole ring can participate in hydrogen bonding, affording moderate solubility in polar

organic solvents. This balance of hydrophobicity and polarity is a key consideration in drug

design for membrane permeability and interaction with biological targets.

Influence of the Chlorine Atom: The electronegative chlorine atom at the ortho position

creates a dipole moment and influences the electronic distribution across the phenyl ring.

This can affect the molecule's interaction with biological macromolecules and its metabolic

stability.[2]
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Spectroscopic Profile for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of 1-(2-
Chlorophenyl)imidazole. The expected spectral characteristics are detailed below, based on

data from analogous structures and foundational principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex due to the ortho-substitution.

Chlorophenyl Protons (4H): These protons would appear in the aromatic region (approx. δ

7.2-7.8 ppm). The ortho-substitution pattern leads to a complex multiplet structure.

Imidazole Protons (3H): The proton at the C2 position of the imidazole ring (between the

two nitrogens) would be the most deshielded, appearing as a singlet around δ 7.8-8.2

ppm. The protons at C4 and C5 would appear as distinct signals, likely between δ 7.0-7.5

ppm. The exact shifts are influenced by the anisotropic effect of the adjacent phenyl ring.

This is consistent with data from similarly structured imidazole derivatives.[5][6]

¹³C NMR: The carbon NMR spectrum provides a map of the carbon skeleton.

Chlorophenyl Carbons (6C): Six distinct signals are expected in the aromatic region

(approx. δ 120-140 ppm). The carbon atom bonded to chlorine (C-Cl) would show a

characteristic shift around δ 130-135 ppm.

Imidazole Carbons (3C): The C2 carbon is the most deshielded, appearing around δ 135-

145 ppm. The C4 and C5 carbons would resonate at lower field strengths, typically

between δ 115-130 ppm.[6]

Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups present in the molecule. Key absorption bands

for 1-(2-Chlorophenyl)imidazole would include:

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

~1600, 1500, 1475 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic

phenyl and imidazole rings.[6][7]
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~1100-1000 cm⁻¹: C-N stretching vibrations.

~750 cm⁻¹: A strong band indicating ortho-disubstitution on the phenyl ring (C-H out-of-plane

bending).

~800-600 cm⁻¹: C-Cl stretching vibration. A reference gas-phase IR spectrum is available in

the NIST Chemistry WebBook for detailed comparison.[3]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern.

Molecular Ion (M⁺): A prominent molecular ion peak would be observed at m/z 178.

Isotope Peak (M+2)⁺: Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), an M+2 peak

at m/z 180 with an intensity of approximately one-third of the M⁺ peak is a definitive

characteristic.[8]

Key Fragments: Fragmentation may involve the loss of HCN (m/z 27) from the imidazole ring

or cleavage of the bond between the two rings.[8]

Chemical Synthesis and Analysis Workflow
Understanding the synthesis and subsequent analysis is crucial for ensuring the quality and

reliability of the compound for research purposes.

General Synthesis Pathway
While various methods exist for synthesizing substituted imidazoles, a common and robust

approach is the Radziszewski reaction or variations thereof. This involves the condensation of

a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). For N-

substituted imidazoles like the topic compound, a primary amine (2-chloroaniline) would be

used instead of ammonia.

A representative workflow for a related synthesis is outlined below.[9]
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Starting Materials

Reaction & Workup

Final Product & Analysis

Benzil
(1,2-Dicarbonyl)

Reflux in
Glacial Acetic Acid

2-Chlorobenzaldehyde
(Aldehyde)

Ammonium Acetate
(Ammonia Source)

Precipitation
(Addition of Water)

Neutralization & Filtration

Recrystallization
(e.g., from Ethanol)

2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole
(Product Analog)

Purity Analysis
(HPLC, NMR, MS)
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Synthesized
Crude Product

TLC Analysis
(Purity Check)

Purification
(Column Chromatography

or Recrystallization)
If impure

HPLC/UPLC
(Quantitative Purity)

If pure
Structural Confirmation

¹H & ¹³C NMR

Mass Spectrometry

IR Spectroscopy

Certified Pure
Compound

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Imidazole - Wikipedia [en.wikipedia.org]

2. CAS 51581-50-1: 1-(2-Chlorophenyl)imidazole | CymitQuimica [cymitquimica.com]

3. 1-(2-Chlorophenyl)imidazole [webbook.nist.gov]

4. 51581-50-1 Cas No. | 1-(2-Chlorophenyl)imidazole | Matrix Scientific
[matrix.staging.1int.co.uk]

5. rsc.org [rsc.org]

6. rsc.org [rsc.org]

7. researchgate.net [researchgate.net]

8. scispace.com [scispace.com]

9. derpharmachemica.com [derpharmachemica.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1585294?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585294?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Imidazole
https://cymitquimica.com/cas/51581-50-1/
https://webbook.nist.gov/cgi/inchi?ID=C51581501&Mask=80
https://matrix.staging.1int.co.uk/product/buy-1-2-chlorophenylimidazole-6098
https://matrix.staging.1int.co.uk/product/buy-1-2-chlorophenylimidazole-6098
https://www.rsc.org/suppdata/c9/ra/c9ra08074k/c9ra08074k1.pdf
https://www.rsc.org/suppdata/c6/ra/c6ra05158h/c6ra05158h1.pdf
https://www.researchgate.net/figure/R-spectrum-of-imidazole-derivatives-a-2a-b-2b-and-c-2c_fig7_273632758
https://scispace.com/pdf/electron-impact-mass-spectrometry-of-some-1-and-2-57y7fqp7rp.pdf
https://www.derpharmachemica.com/pharma-chemica/design-and-synthesis-of-some-imidazole-derivatives-containing-24chlorophenyl4-5diphenyl-imidazole-moiety-as-antiinflamma.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Physical and chemical properties of 1-(2-
Chlorophenyl)imidazole.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585294#physical-and-chemical-properties-of-1-2-
chlorophenyl-imidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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